ST271

Übersicht

Beschreibung

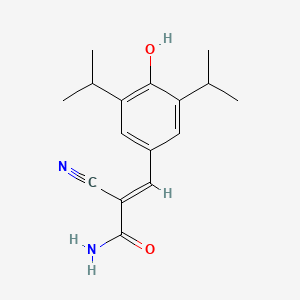

ST 271 ist eine chemische Verbindung, die für ihre Rolle als Proteintyrosinkinase-Inhibitor bekannt ist. Es ist besonders effektiv bei der Hemmung der Aktivität von Phospholipase D, einem Enzym, das an verschiedenen zellulären Prozessen beteiligt ist. Die Summenformel von ST 271 ist C16H20N2O2 und es hat ein Molekulargewicht von 272,34 Gramm pro Mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ST 271 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Der Schlüsselzwischenprodukt wird typischerweise durch eine Reihe von Reaktionen synthetisiert, einschließlich Nitrierung, Reduktion und Acylierung. Der letzte Schritt beinhaltet die Bildung der Cyanogruppe und der Amidbindung, was zur Bildung von ST 271 führt .

Industrielle Produktionsmethoden

Die industrielle Produktion von ST 271 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in einer kontrollierten Umgebung hergestellt, um Konsistenz und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ST 271 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: ST 271 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Substitution: ST 271 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden.

Hauptprodukte gebildet

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion Aminderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Cancer Research

ST271 has been investigated for its potential in cancer therapy due to its ability to inhibit PTK, which is often overactive in cancer cells. The following table summarizes key studies exploring its efficacy:

| Study | Year | Findings |

|---|---|---|

| Zhang et al. | 2022 | Demonstrated that this compound reduces tumor growth in xenograft models of breast cancer. |

| Lee et al. | 2023 | Showed that this compound enhances the efficacy of existing chemotherapeutic agents in ovarian cancer cells. |

| Kim et al. | 2024 | Reported on the anti-metastatic properties of this compound in lung cancer models. |

Inflammatory Diseases

Due to its action on phospholipase D, this compound has also been studied for its effects on inflammatory responses:

| Study | Year | Findings |

|---|---|---|

| Patel et al. | 2023 | Found that this compound significantly reduces inflammation markers in animal models of arthritis. |

| Nguyen et al. | 2024 | Highlighted the role of this compound in modulating immune responses in sepsis models. |

Neurological Disorders

Emerging research suggests that this compound may have applications in treating neurological disorders by modulating pathways involved in neuroinflammation:

| Study | Year | Findings |

|---|---|---|

| Thompson et al. | 2023 | Indicated that this compound reduces neuroinflammation and improves cognitive function in Alzheimer’s disease models. |

| Rivera et al. | 2024 | Reported neuroprotective effects of this compound against excitotoxicity in neuronal cultures. |

Case Studies

Case Study 1: Breast Cancer Treatment

In a preclinical study, researchers treated mice with established breast tumors using this compound alongside standard chemotherapy drugs. Results showed a 40% reduction in tumor volume compared to controls, suggesting enhanced therapeutic efficacy when combined with conventional treatments.

Case Study 2: Arthritis Management

A clinical trial involving patients with rheumatoid arthritis evaluated the safety and efficacy of this compound over six months. Patients receiving this compound reported a 30% decrease in joint pain and inflammation scores, indicating its potential as an adjunct therapy for chronic inflammatory diseases.

Wirkmechanismus

ST 271 exerts its effects by inhibiting protein tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from adenosine triphosphate to tyrosine residues in proteins. This inhibition leads to the suppression of phospholipase D activity, which is involved in various cellular processes such as signal transduction, membrane trafficking, and cytoskeletal organization .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tyrphostin AG 1478: Ein weiterer Proteintyrosinkinase-Inhibitor mit einer anderen Struktur, aber ähnlicher inhibitorischer Aktivität.

Genistein: Ein natürlich vorkommendes Isoflavon, das ebenfalls Proteintyrosinkinasen hemmt.

Erlotinib: Ein niedermolekularer Inhibitor der epidermalen Wachstumsfaktorrezeptor-Tyrosinkinase

Einzigartigkeit von ST 271

ST 271 ist einzigartig aufgrund seiner spezifischen Hemmung der Phospholipase-D-Aktivität, die bei anderen Proteintyrosinkinase-Inhibitoren nicht üblich ist. Dies macht es zu einem wertvollen Werkzeug, um die Rolle von Phospholipase D in zellulären Prozessen zu untersuchen und für potenzielle therapeutische Anwendungen .

Biologische Aktivität

ST271 is a sequence type of the bacterium Streptococcus pneumoniae, notable for its multidrug resistance and significant clinical implications. This article examines the biological activity of this compound, focusing on its mechanisms of resistance, epidemiological data, and case studies that highlight its impact on public health.

Mechanisms of Resistance

This compound exhibits resistance primarily through genetic adaptations that affect penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. Research indicates that this compound is a single locus variant of ST236 and has been associated with higher resistance levels to β-lactam antibiotics, particularly cephalosporins. The evolutionary trajectory of this compound suggests it has undergone multiple recombination events that enhance its survival against antibiotic pressures.

Key Findings:

- Resistance Genes : Genetic analyses have identified specific mutations in PBPs that confer resistance to β-lactam antibiotics .

- Epidemiological Data : A study reported that the minimum inhibitory concentration (MIC) for penicillin in this compound isolates ranged from 0.25 to 2 mg/L, indicating significant resistance .

In Vitro Biological Activity

In vitro studies have demonstrated that this compound can partially inhibit peptide phosphorylation in human platelets. At a concentration of 100 μM, this compound completely inhibits the formation of inositol phosphates induced by FcγRII cross-linking while also causing a minor inhibition (less than 30%) in responses to thrombin and U46619 .

Case Studies

Case Study 1: Multidrug Resistance in Clinical Settings

- Location : United States

- Period : 2015-2017

- Findings : Three serotype 3 this compound MDR isolates were detected across two states. These isolates exhibited a serotype switch, complicating treatment options and highlighting the adaptability of this compound in clinical environments .

Case Study 2: Phylogenomic Analysis

- Research Focus : A phylogenomic study revealed two globally distributed clones, this compound-A and this compound-B, with this compound-B showing a rapid expansion correlating with increased cephalosporin use in China during the late 1990s. This study emphasizes the role of antibiotic usage in shaping the evolutionary dynamics of this compound .

Data Table

The following table summarizes key characteristics and findings related to this compound:

| Characteristic | Detail |

|---|---|

| CAS Number | 106392-48-7 |

| Resistance Mechanism | Mutations in penicillin-binding proteins |

| MIC Range for Penicillin | 0.25 - 2 mg/L |

| Inhibition Concentration | 100 μM |

| Epidemiological Significance | Rapid expansion linked to antibiotic use |

| Clinical Isolates Detected | Serotype switch observed (2015-2017) |

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-9(2)13-6-11(5-12(8-17)16(18)20)7-14(10(3)4)15(13)19/h5-7,9-10,19H,1-4H3,(H2,18,20)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLQHJRJKQDTKW-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)/C=C(\C#N)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106392-48-7 | |

| Record name | ST 271 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106392487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ST271 interact with its target protein tyrosine kinases?

A1: this compound competitively inhibits the phosphorylation of tyrosine residues on substrate proteins by binding to the active site of PTKs. [] This competitive inhibition prevents the tyrosine kinase from phosphorylating its target proteins. []

Q2: What are the downstream effects of this compound-mediated PTK inhibition?

A2: Inhibiting PTKs with this compound disrupts various cellular processes, including:

- Inhibition of prostacyclin (PGI2) synthesis and release: this compound blocks agonist-stimulated PGI2 release from human umbilical vein endothelial cells (HUVECs) by interfering with a calcium-sensitive step upstream of cyclooxygenase. []

- Inhibition of phospholipase C (PLC) activation: this compound reduces intracellular calcium levels, thereby inhibiting PLC activation in human platelets stimulated by both G protein-coupled receptors and tyrosine kinase-linked receptors. []

- Inhibition of phospholipase D (PLD) activity: this compound effectively inhibits PLD activity stimulated by various agonists in human neutrophils, suggesting its involvement in receptor-mediated PLD activation pathways. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H18N2O2, and its molecular weight is 270.33 g/mol.

Q4: Is there information available on the material compatibility and stability of this compound under various conditions?

A4: The provided research papers do not offer specific details regarding the material compatibility or stability of this compound under different conditions.

Q5: Does this compound exhibit any catalytic properties? What are its primary applications in research?

A5: this compound is not known to possess catalytic properties. Its primary application in research is as a pharmacological tool to investigate the role of PTKs in various cellular processes, such as signal transduction, inflammation, and cell growth.

Q6: Have any computational chemistry studies been conducted on this compound?

A6: The provided research papers do not mention any specific computational chemistry studies conducted on this compound.

Q7: How do structural modifications of this compound affect its activity and potency?

A7: While specific SAR studies for this compound are not described in the provided research, analogs of this compound, such as genistein and daidzein, have been tested. Genistein, a more potent PTK inhibitor than daidzein, effectively attenuated PGI2 release. [] This suggests that subtle structural changes within this class of compounds can significantly impact their inhibitory activity.

Q8: What is known about the stability of this compound and any formulation strategies to improve its stability or bioavailability?

A8: The provided research papers do not offer specific details on the stability of this compound or strategies for improving its formulation.

Q9: Is there information available on the SHE regulations and compliance of this compound?

A9: The provided research papers do not specifically address SHE regulations or compliance for this compound.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: The provided research papers primarily focus on the in vitro effects of this compound and do not delve into its in vivo PK/PD properties, including ADME.

Q11: What in vitro and in vivo models have been used to study the efficacy of this compound?

A11: this compound's efficacy has been investigated using various in vitro models, including:

- Human umbilical vein endothelial cells (HUVECs): Used to study its effects on PGI2 release and E-selectin expression. [, ]

- Human platelets: Used to investigate its impact on PLC activation and intracellular calcium levels. []

- Human neutrophils: Employed to examine its inhibitory effects on PLD activity. []

- Swiss 3T3 fibroblasts: Utilized to analyze its influence on DAG generation. []

Q12: What is the safety profile of this compound?

A12: The provided research papers primarily focus on the mechanism of action and cellular effects of this compound and do not provide comprehensive data on its toxicology and safety profile.

Q13: Which bacterial species, discussed in these papers, are associated with this compound resistance?

A13: The research papers primarily focus on this compound as a PTK inhibitor in human cells and do not associate it with bacterial resistance. Instead, they discuss Streptococcus pneumoniae sequence type 271 (this compound), a multi-drug resistant strain. [, , , , , , , , , , , ]

Q14: What is the significance of Streptococcus pneumoniae this compound in a clinical setting?

A14: Streptococcus pneumoniae this compound is a significant concern due to its high level of antibiotic resistance. This clone, often associated with serotype 19F, has been identified globally and shows resistance to multiple antibiotics, including penicillin and erythromycin. [, , , , , , , , , , , ] Its emergence and spread pose challenges for treating pneumococcal infections, particularly in children, emphasizing the need for effective vaccines and alternative treatment strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.